molecular formula C8H5BrFNO B15046827 4-Bromo-2-fluoro-5-methoxybenzonitrile

4-Bromo-2-fluoro-5-methoxybenzonitrile

Cat. No.: B15046827
M. Wt: 230.03 g/mol
InChI Key: WCVHGSOIGOLLFV-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-methoxybenzonitrile: is an aromatic organic compound with the molecular formula C8H5BrFNO . This compound is characterized by the presence of bromine, fluorine, and methoxy substituents on a benzonitrile core. It is used in various chemical syntheses and research applications due to its unique reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-5-methoxybenzonitrile typically involves multi-step reactions. One common method includes the bromination of 2-fluoro-5-methoxybenzonitrile using N-bromosuccinimide in a solvent like dichloromethane at low temperatures . This reaction is followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-5-methoxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives.

Scientific Research Applications

4-Bromo-2-fluoro-5-methoxybenzonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-methoxybenzonitrile involves its interaction with specific molecular targets. The presence of bromine, fluorine, and methoxy groups influences its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes, leading to its observed effects in different applications.

Comparison with Similar Compounds

  • 4-Bromobenzonitrile
  • 5-Bromo-2-fluorobenzonitrile
  • 5-Bromo-2-methoxybenzonitrile

Comparison: 4-Bromo-2-fluoro-5-methoxybenzonitrile is unique due to the simultaneous presence of bromine, fluorine, and methoxy groups on the benzonitrile core. This combination of substituents imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of fluorine can enhance the compound’s stability and lipophilicity, while the methoxy group can influence its electronic properties and reactivity in substitution reactions .

Properties

Molecular Formula

C8H5BrFNO

Molecular Weight

230.03 g/mol

IUPAC Name

4-bromo-2-fluoro-5-methoxybenzonitrile

InChI

InChI=1S/C8H5BrFNO/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-3H,1H3

InChI Key

WCVHGSOIGOLLFV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)F)Br

Origin of Product

United States

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